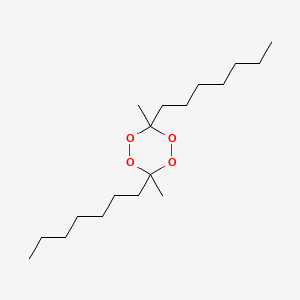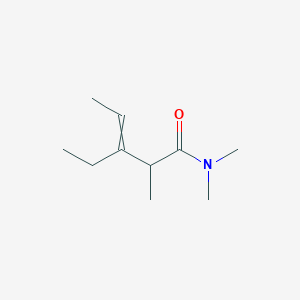![molecular formula C34H30O3Si B14195675 (2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone CAS No. 922192-88-9](/img/structure/B14195675.png)
(2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone: is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and a triphenylsilyl ethoxyphenyl group attached to a methanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-Methoxyphenylboronic Acid: This can be achieved through the reaction of 2-methoxyphenyl magnesium bromide with trimethyl borate.
Formation of 2-[2-(Triphenylsilyl)ethoxy]phenylboronic Acid: This involves the reaction of 2-bromoethoxybenzene with triphenylsilyl chloride in the presence of a base, followed by conversion to the boronic acid derivative.
Coupling Reaction: The final step involves the coupling of the two boronic acid intermediates using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the methanone can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
(2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in specific interactions with these targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2-Methoxyphenyl)phenylmethanone: Lacks the triphenylsilyl ethoxy group, resulting in different chemical properties and reactivity.
(2-Hydroxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone:
Uniqueness
(2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone is unique due to the presence of both methoxy and triphenylsilyl ethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
922192-88-9 |
|---|---|
Fórmula molecular |
C34H30O3Si |
Peso molecular |
514.7 g/mol |
Nombre IUPAC |
(2-methoxyphenyl)-[2-(2-triphenylsilylethoxy)phenyl]methanone |
InChI |
InChI=1S/C34H30O3Si/c1-36-32-23-13-11-21-30(32)34(35)31-22-12-14-24-33(31)37-25-26-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24H,25-26H2,1H3 |
Clave InChI |
PDWLDWOQHMLVEM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=O)C2=CC=CC=C2OCC[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(But-3-yn-1-yl)oxy]-3-methylbutan-1-amine](/img/structure/B14195594.png)


![3-[2-(4-Methoxyphenoxy)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14195618.png)
![Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]-](/img/structure/B14195620.png)
![N-[1-(2-Chlorophenyl)-3-phenylpropyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14195624.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one](/img/structure/B14195631.png)

![4-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol](/img/structure/B14195638.png)

![Pyridine, 2-[(2S,3S)-2-[(1S)-1-phenylethyl]-3-oxaziridinyl]-](/img/structure/B14195643.png)

![1-Iodo-2-[(3-iodophenyl)ethynyl]benzene](/img/structure/B14195648.png)
![Ethyl [(4-methylpentyl)sulfanyl]acetate](/img/structure/B14195649.png)
